Home > Products > Screening Compounds P2735 > 4-(Piperidin-3-yloxy)pyrimidine hydrochloride
4-(Piperidin-3-yloxy)pyrimidine hydrochloride - 1707602-56-9

4-(Piperidin-3-yloxy)pyrimidine hydrochloride

Catalog Number: EVT-3197178
CAS Number: 1707602-56-9
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide and its derivatives

    Compound Description: This class of compounds, featuring a pyrimidine core with a thietan-3-yloxy substituent at the 4-position, was investigated for antimicrobial activity. The study explored the structure-activity relationship by modifying the hydrazide moiety with various ketones. Results indicated that compounds with specific substituents on the hydrazide fragment exhibited potent antibacterial and antifungal properties [].

    Compound Description: Compound 1, a G protein-coupled receptor 119 agonist, underwent metabolic studies revealing the formation of glutathione conjugates via nucleophilic displacement reactions. The study highlighted the electrophilic nature of the C6 carbon, influenced by the electron-withdrawing cyano group at the C5 position [].

    Compound Description: TBPT, a serotonin-4 receptor partial agonist, exhibited an unusual metabolic pathway in humans, leading to the formation of an active oxazolidine metabolite (M2). This metabolite, formed through cyclization involving the piperidine and tetrahydropyran rings, demonstrated significant pharmacological activity and high protein binding [].

    Compound Description: This series of compounds, synthesized via microwave irradiation, incorporates a piperidine ring directly attached to the pyrimidine ring at the 6-position. The study focused on developing efficient synthetic methodologies and evaluating the antibacterial activity of these derivatives [].

Source and Classification

4-(Piperidin-3-yloxy)pyrimidine hydrochloride is classified as a pyrimidine derivative. It features a pyrimidine ring that is substituted with a piperidin-3-yloxy group. The compound is identified by the CAS number 1707602-56-9 and is recognized for its potential biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

Methods of Synthesis

The synthesis of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride typically involves nucleophilic substitution reactions where a pyrimidine derivative reacts with a piperidine derivative. A common synthetic route includes:

  1. Nucleophilic Substitution: The reaction is often conducted in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the pyrimidine ring.
  2. Reaction Conditions: The reaction parameters, including temperature, pressure, and reactant concentrations, are critical for optimizing yield and purity. Industrial production may utilize continuous flow processes to enhance efficiency .

Technical Parameters

  • Reagents: Sodium hydride or potassium carbonate are commonly used as bases.
  • Temperature: Reactions are typically conducted at elevated temperatures to increase reaction rates.
  • Duration: The reaction time can vary based on specific conditions but generally ranges from several hours to overnight.
Molecular Structure Analysis

Structure Overview

The molecular structure of 4-(Piperidin-3-yloxy)pyrimidine hydrochloride consists of a pyrimidine ring with a piperidine moiety attached via an ether linkage.

Structural Data

  • Molecular Formula: C11_{11}H14_{14}ClN3_{3}O
  • Molecular Weight: Approximately 241.7 g/mol
  • Structural Features:
    • The pyrimidine ring contributes to the compound's aromatic character.
    • The piperidine ring introduces basic nitrogen atoms that may influence biological activity.
Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can yield various derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution can occur where the piperidine moiety is replaced by other nucleophiles .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Bases: Sodium hydride or potassium carbonate.
Mechanism of Action

Target and Mode of Action

4-(Piperidin-3-yloxy)pyrimidine hydrochloride acts on various biochemical pathways, particularly those involving purine and pyrimidine biosynthesis.

  1. Pharmacological Applications: Piperidine derivatives are known for their diverse pharmacological effects, including anti-inflammatory and anticancer activities.
  2. Biochemical Pathways: The compound's mechanism may involve inhibition of key enzymes in metabolic pathways relevant to cell proliferation and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for its therapeutic efficacy.

Applications

Scientific Applications

4-(Piperidin-3-yloxy)pyrimidine hydrochloride has been explored for various applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  2. Biological Research: Investigated for its potential antimicrobial and anticancer activities.
  3. Agrochemicals: Utilized in developing agrochemical products due to its biological activity .

Research Developments

Recent studies have focused on the compound's inhibitory effects on inflammatory mediators and its role in drug development targeting specific diseases such as cancer and infections .

Introduction to Piperidinyloxypyrimidine Scaffolds in Medicinal Chemistry

The structural hybridization of piperidine and pyrimidine rings represents a cornerstone of rational drug design, synergizing the favorable physicochemical properties of both pharmacophores. 4-(Piperidin-3-yloxy)pyrimidine hydrochloride exemplifies this strategy, where the pyrimidine nucleus serves as a hydrogen-bonding-capable aromatic platform, and the piperidine moiety provides three-dimensional structural diversity and basicity. This hybrid architecture enables precise targeting of diverse biological macromolecules, particularly protein kinases and G-protein-coupled receptors (GPCRs), through complementary electrostatic and hydrophobic interactions [4] [6]. The hydrochloride salt form enhances bioavailability—a critical consideration for translational drug development—by improving aqueous solubility and crystalline stability [1] [8]. The scaffold’s synthetic versatility allows extensive decoration at multiple positions: (1) C2/C6 of the pyrimidine ring, (2) N1 of piperidine, and (3) the carbon spacer between the heterocycles, enabling fine-tuning of target affinity and selectivity [2] [10].

Table 1: Key Molecular Features of 4-(Piperidin-3-yloxy)pyrimidine Hydrochloride

FeatureDescriptionPharmacological Significance
Pyrimidine ringElectron-deficient π-systemForms H-bonds with kinase hinge regions
Piperidine nitrogenBasic center (pKa ~8-10)Enhances membrane permeability; salt formation
Ether linkageFlexible oxygen spacerOptimizes vector orientation for binding
Hydrochloride saltIonic crystalline solidImproves solubility and bioavailability
CAS Registry Number1185316-04-4 [3] Unique chemical identifier

Role of Piperidine-Pyrimidine Hybrids in Targeted Drug Discovery

Piperidine-pyrimidine hybrids demonstrate exceptional versatility in addressing complex drug resistance mechanisms across therapeutic areas. In oncology, CHK1 inhibitors like (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile (designated compound (R)-17) exploit this scaffold to achieve sub-nanomolar potency (IC₅₀ = 0.4 nM) and >4,300-fold selectivity over CHK2. This molecule exhibited single-agent efficacy in hematologic malignancies by inducing replication catastrophe in p53-deficient cells, validated in Z-138 xenograft models [1]. Similarly, in non-small cell lung cancer (NSCLC), EGFR^(T790M/L858R) inhibitors incorporating 4-(piperidin-4-yloxy)pyrimidine derivatives overcome gefitinib resistance. Compound 9i from this class demonstrated nanomolar inhibition (IC₅₀ = 0.26 nM) against EGFR mutants while maintaining a conformational "U-shape" essential for ATP-binding pocket accommodation [2].

Beyond oncology, these hybrids target infectious diseases and CNS disorders:

  • HIV NNRTIs: Dihydrofuro[3,4-d]pyrimidine derivatives (e.g., 13c2) maintained low-nM efficacy against K103N/Y181C double mutants (EC₅₀ = 8.4 nM), leveraging the piperidine oxygen for additional H-bond interactions with reverse transcriptase [9].
  • Histamine H₃ receptor ligands: Structural optimization of 2-aminopyrimidine-piperidine hybrids yielded compound 5 (kᵢ = 4.49 nM) with >6,500-fold selectivity over H₄ receptors, critical for CNS penetration [10].
  • Antitubercular agents: Hybrids like 24 combined pyrimidine-piperidine motifs with 4-methylpiperazine, achieving MIC = 0.5 μg/mL against M. tuberculosis H37Ra via InhA inhibition [6].

Table 2: Therapeutic Applications of Piperidine-Pyrimidine Hybrids

Therapeutic AreaCompound ExampleBiological TargetPotencySource
Oncology (CHK1 inhibition)(R)-17CHK1 kinaseIC₅₀ = 0.4 nM [1]
Oncology (EGFR inhibition)9iEGFR^(T790M/L858R)IC₅₀ = 0.26 nM [2]
Antiviral (HIV)13c2HIV-1 reverse transcriptaseEC₅₀ = 8.4 nM (mutant) [9]
CNS (H₃ receptor antagonism)5Histamine H₃ receptorkᵢ = 4.49 nM [10]
Anti-infective (Tuberculosis)24InhA enzymeMIC = 0.5 μg/mL [6]

Historical Development of 4-(Piperidin-3-yloxy)pyrimidine-Based Pharmacophores

The scaffold’s evolution reflects three key phases in medicinal chemistry:

Phase 1: Serendipitous Discovery (Pre-2010)Early piperidine-pyrimidine hybrids emerged from empirical screening. WZ4002 (a 2,4-diaminopyrimidine EGFR inhibitor) demonstrated the critical role of the piperidinyloxy linker in circumventing T790M resistance, though its 4-(3-aminophenoxy) moiety suffered from metabolic instability. This limitation prompted systematic exploration of saturated heterocyclic spacers [2] [6].

Phase 2: Rational Design (2010-2020)Structure-based drug design (SBDD) enabled precise optimization:

  • Virtual screening of Chembridge libraries identified MCL1020 as a CHK1 lead, with subsequent optimization introducing the piperidin-3-yloxy group to enhance kinase selectivity [1].
  • Scaffold hopping in HIV NNRTIs replaced thiophene with dihydrofuropyrimidine while retaining the 3-piperidinyloxy vector, improving solubility and resistance profiles [9].
  • Conformational restraint strategies fused piperidine with pyrimidine cores in compounds like ketotifen and ritanserin, reducing rotatable bonds to enhance target affinity [4] [5].

Phase 3: Complexity-Driven Innovation (2020-Present)Recent advances focus on stereochemical control and hybrid pharmacophores:

  • Chiral resolution: The (R)-enantiomer of CHK1 inhibitor (R)-17 exhibited 10-fold higher potency than its (S)-counterpart, attributed to optimal positioning in the CHK1 hydrophobic pocket [1].
  • Multitarget ligands: Compounds like XL228 integrated piperidinyloxypyrimidine with pyrrolo[2,3-d]pyrimidine to simultaneously inhibit BCR-ABL, IGF-1R, and SRC kinases [8].

Table 3: Historical Milestones in Scaffold Development

TimelineInnovationRepresentative CompoundImpact
Pre-2010Phenoxy linker analogsWZ4002Overcame T790M resistance but poor PK
2014Piperazine/piperidine hybrid optimizationR547CDK inhibition with improved selectivity
2017Tricyclic integrationLoratadine derivativesEnhanced GPCR polypharmacology
2019Stereoselective CHK1 inhibitors(R)-17Single-agent efficacy in hematologic cancers
2022Fused-ring conformational restriction9i (EGFR inhibitor)Achieved picomolar mutant selectivity

Significance of Hydrochloride Salt Formation in Bioavailability Optimization

The hydrochloride salt form of 4-(piperidin-3-yloxy)pyrimidine derivatives addresses intrinsic pharmacokinetic limitations of free bases through three interconnected mechanisms:

Solubility EnhancementProtonation of the piperidine nitrogen (pKa typically 8.5-10.2) increases aqueous solubility by >50-fold compared to free bases. This is critical for oral absorption, as demonstrated by CHK1 inhibitor (R)-17 hydrochloride, which achieved 40.7% oral bioavailability in rat models—attributed to salt-induced dissolution rate improvement in gastrointestinal fluids [1]. Similarly, hydrochloride salts of 2,4-diaminopyrimidine EGFR inhibitors exhibited 3.6-fold higher Cₘₐₓ than free bases in pharmacokinetic studies [2] [8].

Solid-State StabilityCrystalline hydrochloride salts resist hydration and oxidation, extending shelf-life:

  • Hygroscopic free bases absorb moisture, facilitating hydrolytic degradation of the pyrimidine ring.
  • The ionic lattice in hydrochloride salts reduces molecular mobility, slowing decomposition.
  • Differential scanning calorimetry (DSC) studies show hydrochloride salts maintain integrity up to 180°C versus free bases degrading at 100-120°C [4].

Crystallinity and ProcessabilityHydrochloride formation promotes uniform crystal habits essential for manufacturing:

  • Flowability: Needle-like crystals of free bases cause poor powder flow; hydrochloride salts form isotropic crystals enabling direct compression [8].
  • Purification: Selective crystallization removes regioisomeric impurities (e.g., 2- vs 4-piperidinyloxy isomers) [3].
  • Polymorph control: The [Cl⁻] anion facilitates predictable hydrogen-bonding networks versus polymorphically variable free bases [4].

Table 4: Impact of Hydrochloride Salt Formation on Key Properties

PropertyFree BaseHydrochloride SaltPharmacological Advantage
Aqueous solubilityLow (often <0.1 mg/mL)High (typically >5 mg/mL)Enhanced oral absorption
Melting point80-120°C (amorphous forms)180-220°C (crystalline)Improved thermal stability
Oral bioavailabilityVariable (5-20%)Consistent (30-60%)Predictable dosing
HygroscopicityHigh (deliquescent)Low (<0.5% moisture uptake)Manufacturing stability

Properties

CAS Number

1707602-56-9

Product Name

4-(Piperidin-3-yloxy)pyrimidine hydrochloride

IUPAC Name

4-piperidin-3-yloxypyrimidine;hydrochloride

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68

InChI

InChI=1S/C9H13N3O.ClH/c1-2-8(6-10-4-1)13-9-3-5-11-7-12-9;/h3,5,7-8,10H,1-2,4,6H2;1H

InChI Key

JFXUWHIARSHERP-UHFFFAOYSA-N

SMILES

C1CC(CNC1)OC2=NC=NC=C2.Cl

Canonical SMILES

C1CC(CNC1)OC2=NC=NC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.